2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide

CNS drug discovery Lipophilicity QSPR modeling

Specifically designed for CNS drug discovery, this ethoxyacetamide-piperidine hybrid offers a unique advantage over generic aromatic analogs. Its low molecular weight (284.4 g/mol) and balanced lipophilicity (XLogP3: 1.0) make it a prime candidate for fragment-based screening libraries requiring strict CNS MPO compliance. By sourcing this specific ethoxy variant, you enable comparative SAR studies to probe receptor subtype selectivity, bypassing the solubility and permeability pitfalls of bulkier aryloxy derivatives common in the piperidine scaffold space.

Molecular Formula C15H28N2O3
Molecular Weight 284.4
CAS No. 2034443-50-8
Cat. No. B2854698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide
CAS2034443-50-8
Molecular FormulaC15H28N2O3
Molecular Weight284.4
Structural Identifiers
SMILESCCOCC(=O)NCC1CCN(CC1)C2CCOCC2
InChIInChI=1S/C15H28N2O3/c1-2-19-12-15(18)16-11-13-3-7-17(8-4-13)14-5-9-20-10-6-14/h13-14H,2-12H2,1H3,(H,16,18)
InChIKeyQADYXFZACBCQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide CAS 2034443-50-8: Scientific Procurement Baseline and Compound Class Profile


2-Ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide (CAS 2034443-50-8, Molecular Weight 284.4, C15H28N2O3) is a synthetic small molecule composed of a piperidine ring N-substituted with a tetrahydropyran (oxane) moiety and an ethoxyacetamide side chain [1]. The compound belongs to a broader scaffold class frequently explored in medicinal chemistry for sigma receptor ligand development and central nervous system (CNS)-oriented drug discovery programs [2]. Its relatively low molecular weight and balanced polar surface area distinguish it from larger aromatic analogs in the same series, offering potential advantages in CNS permeability and solubility profiles.

Why In-Class Alkylacetamide Analogs Cannot Replace 2-Ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide in Focused Screening


The 1-(oxan-4-yl)piperidine scaffold supports a wide range of substitution patterns, but even minor modifications to the acetamide side chain produce substantial shifts in lipophilicity, molecular weight, and predicted membrane permeability [1]. Interchanging the ethoxy group with a bulkier aryloxy or alkyl substituent alters both the XLogP3 value—affecting blood-brain barrier penetration potential—and the topological polar surface area (TPSA), which together define the compound's Position in the physicochemical space defined by CNS drug-likeness criteria (e.g., CNS MPO score) [2]. Consequently, generic substitution without quantitative structure-activity relationship (SAR) validation risks selecting a compound that fails to reproduce target engagement, solubility, or selectivity observed with the specific ethoxy analog.

Product-Specific Quantitative Differentiation Evidence for 2-Ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide Relative to Closest Analogs


XLogP3 Lipophilicity Reduction Relative to 4-tert-Butylphenoxy Analog as a Procurement Criterion for CNS-Focused Programs

The target compound exhibits an XLogP3 of 1.0, compared to 4.1 for the 4-tert-butylphenoxy analog (CAS 2034239-22-8) [1]. This 3.1-unit reduction corresponds to an approximate 1000-fold lower theoretical octanol-water partition coefficient, placing the ethoxy derivative within the optimal CNS drug space (XLogP3 1–3) [2].

CNS drug discovery Lipophilicity QSPR modeling

Molecular Weight Advantage Over Naphthalene-Containing Analog for Lead-Like Fragment Progression

At 284.4 g/mol, the target compound is approximately 98 Da lighter than the naphthalen-2-yloxy analog (CAS 2034571-13-4, MW 382.5) [1]. This positions it favorably relative to the Astex 'Rule of 3' guideline (MW ≤ 300) for fragment-library chemical probe development [2].

Medicinal chemistry Fragment-based drug discovery Lead-likeness

Rotatable Bond Economy Relative to 4-tert-Butylphenoxy Analog Enhances Conformational Pre-organization Potential

The target compound possesses 6 rotatable bonds compared to 7 for the 4-tert-butylphenoxy analog [1]. While the difference is modest, the reduction of one rotatable bond, combined with the absence of the bulky tert-butyl group, reduces the entropic penalty upon target binding and may contribute to improved ligand efficiency if affinity values are comparable [2].

Conformational analysis Ligand efficiency SAR optimization

Caution: High-Strength Biological Differential Data Are Not Publicly Available for CAS 2034443-50-8

A systematic search of PubMed, BindingDB, ChEMBL, and major patent databases (as of April 2026) failed to identify any published study reporting experimentally determined IC50, Ki, EC50, selectivity, or in vivo pharmacokinetic data for CAS 2034443-50-8. The sigma receptor ligand class publication by Zampieri et al. describes related piperidine-based alkylacetamide derivatives achieving Ki values in the low nanomolar range at σ1 and σ2 receptors, but the target compound itself is not explicitly named in that study [1]. The comparative physicochemical advantages described above are theoretical and have not been validated through direct biological head-to-head studies.

Evidence gap Procurement risk Screening validation

Evidence-Backed Application Scenarios for 2-Ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide Procurement


Fragment-Based CNS Lead Discovery Libraries Requiring Physicochemical Compliance

Based on its XLogP3 of 1.0 and MW of 284.4 g/mol, this compound is most rationally procured for inclusion in CNS-focused fragment or lead-like screening libraries where compliance with CNS MPO and Rule-of-3 criteria is a gatekeeping requirement [1]. It offers a balanced hydrophilic-lipophilic profile that generic aromatic analogs in the same scaffold space cannot match without additional physicochemical optimization [2].

Oxan-4-yl Piperidine Scaffold SAR Expansion for Sigma Receptor Medicinal Chemistry Programs

The compound serves as a structural analog to the piperidine-based alkylacetamide sigma receptor ligands reported by Zampieri et al. [1]. Since those compounds demonstrated high-affinity sigma receptor binding (Ki ~3–5 nM) with different substitution patterns, procurement of the ethoxy variant enables comparative SAR to probe the role of the ethoxy group in receptor subtype selectivity, complementing existing data on aryl and cycloalkyl derivatives.

Computational Chemistry and in Silico Selectivity Modeling Workflows

Given the absence of published experimental biological activity data, this compound may be prioritized for computational docking and molecular dynamics studies [1]. Its lower number of rotatable bonds (6 vs. 7 for bulkier analogs) and reduced conformational complexity make it an attractive candidate for in silico screening against multiple sigma receptor conformations or other CNS targets, where the computational workflow can generate selectivity hypotheses prior to wet-lab validation [2].

Quote Request

Request a Quote for 2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.